![molecular formula C40H28N2 B15165708 (E,E)-N,N'-[Anthracene-9,10-diyldi(4,1-phenylene)]bis(1-phenylmethanimine) CAS No. 185196-49-0](/img/structure/B15165708.png)
(E,E)-N,N'-[Anthracene-9,10-diyldi(4,1-phenylene)]bis(1-phenylmethanimine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,E)-N,N’-[Anthracene-9,10-diyldi(4,1-phenylene)]bis(1-phenylmethanimine) is a complex organic compound featuring an anthracene core linked to phenylene and phenylmethanimine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-[Anthracene-9,10-diyldi(4,1-phenylene)]bis(1-phenylmethanimine) typically involves a multi-step process. One common method includes the condensation reaction between anthracene-9,10-dione and 4-aminobenzophenone under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(E,E)-N,N’-[Anthracene-9,10-diyldi(4,1-phenylene)]bis(1-phenylmethanimine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imine groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Bis(amine) derivatives.
Substitution: Brominated anthracene derivatives.
Applications De Recherche Scientifique
(E,E)-N,N’-[Anthracene-9,10-diyldi(4,1-phenylene)]bis(1-phenylmethanimine) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mécanisme D'action
The mechanism of action of (E,E)-N,N’-[Anthracene-9,10-diyldi(4,1-phenylene)]bis(1-phenylmethanimine) involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can inhibit the replication and transcription processes, making it a potential candidate for anticancer therapies. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which can be harnessed in various biochemical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene-9,10-dione: A precursor in the synthesis of (E,E)-N,N’-[Anthracene-9,10-diyldi(4,1-phenylene)]bis(1-phenylmethanimine).
4-Aminobenzophenone: Another precursor used in the synthesis.
Bis(1-phenylmethanimine): A structurally related compound with similar imine groups.
Uniqueness
(E,E)-N,N’-[Anthracene-9,10-diyldi(4,1-phenylene)]bis(1-phenylmethanimine) stands out due to its anthracene core, which imparts unique photophysical properties. This makes it particularly useful in the development of organic electronic materials and as a probe in biochemical studies.
Propriétés
Numéro CAS |
185196-49-0 |
|---|---|
Formule moléculaire |
C40H28N2 |
Poids moléculaire |
536.7 g/mol |
Nom IUPAC |
N-[4-[10-[4-(benzylideneamino)phenyl]anthracen-9-yl]phenyl]-1-phenylmethanimine |
InChI |
InChI=1S/C40H28N2/c1-3-11-29(12-4-1)27-41-33-23-19-31(20-24-33)39-35-15-7-9-17-37(35)40(38-18-10-8-16-36(38)39)32-21-25-34(26-22-32)42-28-30-13-5-2-6-14-30/h1-28H |
Clé InChI |
ZDYKKBKYHCOMDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)N=CC7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


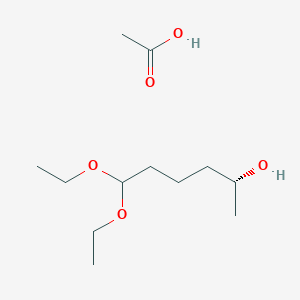
![4-Ethyl-3-hydroxy-6-[1-(4-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15165633.png)
![3-(4-Nitrophenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B15165637.png)
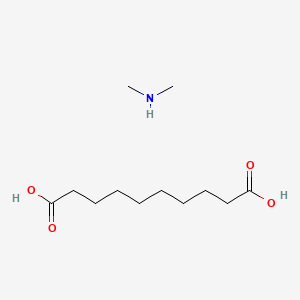
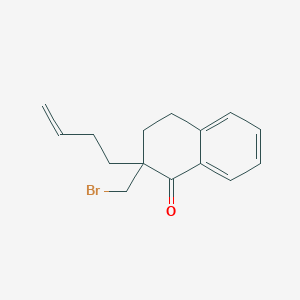
![2-Pyridinamine, 3-[(2,5-difluorophenyl)methoxy]-](/img/structure/B15165661.png)
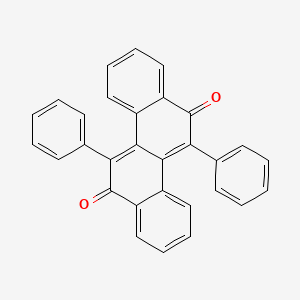
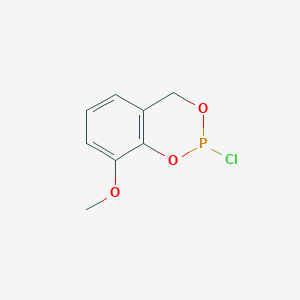
![3-(piperidin-1-ylmethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B15165675.png)
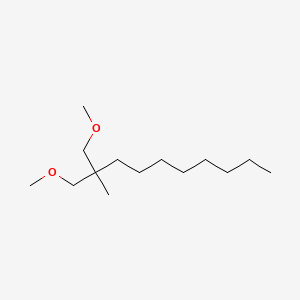
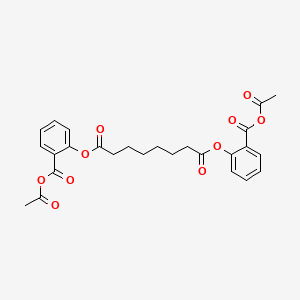
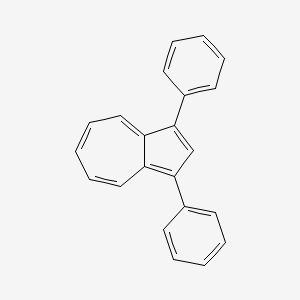

![9-(4-Methylpent-3-en-1-yl)spiro[5.5]undec-8-en-1-ol](/img/structure/B15165727.png)
